molecular formula C13H11ClN2OS B7561877 Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone

Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone

Cat. No. B7561877
M. Wt: 278.76 g/mol
InChI Key: QAYVMTZFXBWFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone, also known as CTM, is a chemical compound with potential applications in scientific research. CTM is a thiazole-based molecule that has been shown to exhibit interesting biological properties, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone is not well understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways that are involved in inflammation or tumor growth. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of certain signaling pathways. Additionally, this compound has been shown to have antioxidant properties, which could make it useful for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, this compound has been shown to exhibit interesting biological properties that make it a promising candidate for scientific research. However, one limitation of this compound is that its mechanism of action is not well understood, which could make it difficult to design experiments to fully elucidate its effects.

Future Directions

There are many potential future directions for research on Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone. For example, further studies could be conducted to better understand the mechanism of action of this compound and to identify the specific enzymes or signaling pathways that it targets. Additionally, studies could be conducted to investigate the potential therapeutic applications of this compound for inflammatory diseases, cancer, and other diseases. Finally, studies could be conducted to optimize the synthesis of this compound and to develop more potent analogs with improved biological properties.

Synthesis Methods

The synthesis of Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone involves a multi-step process that starts with the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with 2-bromoacetophenone to form the final product, this compound. The synthesis of this compound is a relatively straightforward process that can be performed using standard laboratory techniques.

Scientific Research Applications

Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone has been shown to exhibit a range of interesting biological properties that make it a promising candidate for scientific research. For example, this compound has been shown to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c14-10-5-2-1-4-9(10)12-15-11(8-18-12)13(17)16-6-3-7-16/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYVMTZFXBWFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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